N-DesmethylL-Ergothioneine-d6MethylEster
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Overview
Description
N-DesmethylL-Ergothioneine-d6MethylEster is a deuterium-labeled derivative of N-DesmethylL-Ergothioneine Methyl Ester. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DesmethylL-Ergothioneine-d6MethylEster involves the deuteration of N-DesmethylL-Ergothioneine Methyl Ester. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to verify the incorporation of deuterium and the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-DesmethylL-Ergothioneine-d6MethylEster undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
N-DesmethylL-Ergothioneine-d6MethylEster has several scientific research applications:
Chemistry: Used as a tracer in studies involving the quantitation of drug metabolism and pharmacokinetics.
Biology: Employed in studies to understand the metabolic pathways and mechanisms of action of various drugs.
Medicine: Investigated for its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of deuterated drugs and other compounds for research purposes.
Mechanism of Action
The mechanism of action of N-DesmethylL-Ergothioneine-d6MethylEster involves its interaction with various molecular targets and pathways. The incorporation of deuterium can alter the metabolic stability and pharmacokinetic properties of the compound. This can lead to changes in the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug .
Comparison with Similar Compounds
Similar Compounds
N-DesmethylL-Ergothioneine Methyl Ester: The non-deuterated version of the compound.
Ergothioneine: A naturally occurring antioxidant with similar structural features.
L-Ergothioneine: Another derivative of ergothioneine with different functional groups.
Uniqueness
N-DesmethylL-Ergothioneine-d6MethylEster is unique due to the incorporation of deuterium, which can significantly affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research for studying drug metabolism and pharmacokinetics .
Properties
IUPAC Name |
methyl 2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTOEEXBIOEGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CNC(=S)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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